3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride
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Overview
Description
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride is a spirocyclic compound characterized by a rigid and stable structure. It is known for its high specific rotation and has significant applications in various fields such as asymmetric catalysis, luminescent materials, pesticides, and polymer adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis routes. For instance, the olefin metathesis reaction using a Grubbs catalyst is one such method, although it is complex and expensive to reproduce .
Chemical Reactions Analysis
Types of Reactions
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
Medicine: Its unique structure allows it to interact with various biological targets, making it useful in drug design and development.
Industry: It is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mechanism of Action
The mechanism of action of 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This interaction is facilitated by the compound’s spirocyclic structure, which provides a unique combination of flexibility and rigidity .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the carboxylic acid group.
9-(tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is another spirocyclic derivative with potential antituberculosis activity.
Uniqueness
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as a chiral ligand and its potential as a drug candidate make it unique among similar compounds .
Properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-11-4-1-10(8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVNBKGJYBNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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